molecular formula C12H10Cl2FN B1411392 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine CAS No. 222551-12-4

3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine

Cat. No. B1411392
CAS RN: 222551-12-4
M. Wt: 258.12 g/mol
InChI Key: WROWBGSZYSUJGN-UHFFFAOYSA-N
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Description

3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine is a chemical compound that belongs to the pyridine family. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine was synthesized from 5-Bromonicotinic acid via a five-step reaction, including esterification and Suzuki coupling. This method proved efficient for industrial production due to suppressed side reactions and improved yield and purity (Li Pei-w, 2015).

  • Vicarious Nucleophilic Substitution : This compound was used in vicarious nucleophilic substitution reactions to produce substituted pyiridinium and triazinium dicyanomethylides, demonstrating its potential in the synthesis of various chemical compounds (K. Nagata et al., 1993).

  • Fluorination Techniques : A study highlighted the regioselective synthesis of fluorinated imidazo[1,2-a]pyridines using a fluorinating reagent, showcasing the versatility of 3-chloromethyl-5-(4-fluoro-phenyl)-pyridine in diverse chemical synthesis (Ping Liu et al., 2015).

Pharmacological Applications

  • Anticancer Agents : Novel amine derivatives of 3-chloromethyl-5-(4-fluoro-phenyl)-pyridine demonstrated significant anticancer activity against various human cancer cell lines. This research indicates its potential as a precursor in anticancer drug synthesis (A. Vinayak et al., 2017).

  • Antimicrobial Activity : Certain derivatives of this compound showed mild to moderate antimicrobial activity, underscoring its utility in developing new antibiotics (V. Rani & P. R. Reddy, 2018).

Advanced Chemical Synthesis

  • Synthesis of Derivatives : The compound was used in synthesizing 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives, demonstrating its role in the creation of complex chemical structures (I. Palamarchuk et al., 2019).

  • Molecular Docking Studies : In a study on pyridazinone derivatives, 3-chloromethyl-5-(4-fluoro-phenyl)-pyridine played a role in the development of compounds with antioxidant activity. Molecular docking studies highlighted its importance in drug design (Mehvish Mehvish & Arvind Kumar, 2022).

  • Chemoenzymatic Routes : This compound was involved in the enantioselective synthesis of various pyridines through chemoenzymatic routes, indicating its relevance in producing optically active compounds (E. Busto et al., 2006).

  • Lead for Novel Inhibitors : Research highlighted its use in the design and synthesis of new inhibitors for specific protein kinases, emphasizing its potential in targeted drug development (C. Peifer et al., 2007).

  • Crystal Structure Analysis : Studies involving crystal structures of certain pyridine derivatives included 3-chloromethyl-5-(4-fluoro-phenyl)-pyridine, contributing to our understanding of molecular interactions and structures (Sen Ma et al., 2018).

properties

IUPAC Name

3-(chloromethyl)-5-(4-fluorophenyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN.ClH/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10;/h1-5,7-8H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROWBGSZYSUJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine

CAS RN

222551-12-4
Record name Pyridine, 3-(chloromethyl)-5-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222551-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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